molecular formula C6H6N2O4 B1615022 (2,4-dioxo-1H-pyrimidin-5-yl) acetate CAS No. 3328-20-9

(2,4-dioxo-1H-pyrimidin-5-yl) acetate

Cat. No.: B1615022
CAS No.: 3328-20-9
M. Wt: 170.12 g/mol
InChI Key: DSIXOYBJKMTFMC-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1H-pyrimidin-5-yl) acetate is a pyrimidine derivative characterized by a 2,4-dioxo (uracil-like) core structure with an acetate ester substituent at the 5-position. This compound belongs to a broader class of pyrimidine derivatives, which are widely studied for their pharmacological and chemical properties.

Key structural features:

  • Pyrimidine core: A six-membered aromatic ring with two ketone groups at positions 2 and 2.
  • Acetate ester: A -CH₂COOEt group at position 5, contributing to esterase-mediated hydrolysis in biological systems .

Properties

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3(9)12-4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIXOYBJKMTFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315344
Record name NSC294122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-20-9
Record name NSC294122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC294122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UFT7MAD3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2,4-Dioxo-1,3-dihydropyrimidin-5-yl)acetate (CAS 29571-46-8)

  • Structure : Shares the 2,4-dioxo-pyrimidine core but features an ethyl ester instead of a free acetate.
  • Properties :
    • Molecular formula: C₈H₁₀N₂O₄
    • Molar mass: 198.18 g/mol
    • pKa: ~8.49 (predicted), indicating moderate acidity at physiological pH .

(2,4-Dioxo-1H-pyrimidin-5-yl)sulfamic Acid (CAS 5435-16-5)

  • Structure : Replaces the acetate group with a sulfamic acid (-NHSO₃H) moiety.
  • Properties :
    • Higher polarity due to the sulfonic acid group, leading to improved water solubility.
    • Safety data indicates stringent handling requirements (e.g., pH adjustment during synthesis) .
  • Applications : Used in antibacterial and antiviral research, leveraging the sulfonamide group’s ability to mimic biological substrates .

Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-yl)acetate

  • Structure : Incorporates a butyl and methyl group on the pyrimidine ring.
  • Properties :
    • Enhanced steric bulk, which may reduce enzymatic degradation.
    • Used as a reference material in the synthesis of Proxymetacaine, highlighting its role in anesthetic drug development .
  • Key Differences : Alkyl substituents increase metabolic stability compared to unsubstituted analogs .

ETHYL2-(4-Hydroxypyrimidin-5-yl)acetate

  • Structure : Features a hydroxyl group at the 4-position instead of a ketone.
  • Properties :
    • Reduced electron-withdrawing effects compared to the 2,4-dioxo derivative, altering reactivity in nucleophilic substitutions.
    • Synthesis involves hydroxyl protection/deprotection strategies, differing from direct alkylation methods used for dioxo derivatives .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
(2,4-Dioxo-1H-pyrimidin-5-yl) acetate 5-acetate, 2,4-dioxo C₇H₈N₂O₅ 200.15 Moderate lipophilicity, ester hydrolysis
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate 5-ethyl ester, 2,4-dioxo C₈H₁₀N₂O₄ 198.18 Higher logP, pH-sensitive
(2,4-Dioxo-1H-pyrimidin-5-yl)sulfamic acid 5-sulfamic acid, 2,4-dioxo C₅H₅N₃O₅S 219.17 High solubility, acidic (pH < 3)
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate 5-acetate, 4-hydroxy C₈H₁₀N₂O₄ 198.18 Lower reactivity, hydrogen-bond donor

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